molecular formula C14H16N2O3S B2786898 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide CAS No. 2034445-62-8

2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide

Cat. No.: B2786898
CAS No.: 2034445-62-8
M. Wt: 292.35
InChI Key: GQHHEUSAXQFUFD-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is an organic compound that features a unique combination of functional groups, including a methoxyethoxy chain, a thiophen-2-ylmethyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide typically involves a multi-step process. One common approach starts with the preparation of the thiophen-2-ylmethylamine, which is then reacted with isonicotinic acid to form the isonicotinamide derivative. The methoxyethoxy chain is introduced through an etherification reaction, using appropriate reagents and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the isonicotinamide moiety can be reduced to an amine.

    Substitution: The methoxyethoxy chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various ether derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyethoxy chain and thiophen-2-ylmethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyethoxy)-N-(phenylmethyl)isonicotinamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    2-(2-ethoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide: Similar structure but with an ethoxyethoxy chain instead of a methoxyethoxy chain.

Uniqueness

2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is unique due to the presence of the thiophen-2-ylmethyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-18-6-7-19-13-9-11(4-5-15-13)14(17)16-10-12-3-2-8-20-12/h2-5,8-9H,6-7,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHHEUSAXQFUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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